molecular formula C25H34N2O B5017186 N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide

Cat. No.: B5017186
M. Wt: 378.5 g/mol
InChI Key: ZELOQKDGCNYPGU-UHFFFAOYSA-N
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Description

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O/c1-3-4-5-6-7-11-18-25(28)27(21-14-9-8-10-15-21)24-19-20(2)26-23-17-13-12-16-22(23)24/h8-10,12-17,20,24,26H,3-7,11,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELOQKDGCNYPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    N-Alkylation: The tetrahydroquinoline core is then alkylated with a suitable alkyl halide to introduce the 2-methyl group.

    Amide Formation: The final step involves the formation of the amide bond between the tetrahydroquinoline derivative and nonanoic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline analogs.

    Substitution: Functionalized tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.

    N-Phenyl-1,2,3,4-tetrahydroquinoline: Another analog with potential therapeutic applications.

    N-Alkyl-1,2,3,4-tetrahydroquinoline: Compounds with varying alkyl groups that exhibit diverse biological properties.

Uniqueness

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide stands out due to its specific structural features, such as the presence of the nonanamide group, which may confer unique biological activities and pharmacokinetic properties compared to other similar compounds.

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